Product packaging for CP 316311(Cat. No.:CAS No. 175139-41-0)

CP 316311

Cat. No.: B1669483
CAS No.: 175139-41-0
M. Wt: 327.5 g/mol
InChI Key: ZSEJGVQTBLJRCQ-UHFFFAOYSA-N
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Description

The Role of the Corticotropin-Releasing Hormone System in Neuropsychiatric Pathophysiology

Dysregulation of the CRH system has been strongly linked to the development and maintenance of stress-related psychopathologies, including depression, anxiety disorders, post-traumatic stress disorder (PTSD), and substance abuse nih.govnih.govpatsnap.comnih.govkarger.comkarger.com. Elevated levels of CRH have been observed in the cerebrospinal fluid of patients with depression, PTSD, and anorexia nervosa mdpi.comnih.gov. Hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key pathway regulated by CRH, is a common finding in these conditions nih.govkarger.commdpi.comnih.govfrontiersin.org.

CRH acts as a neurotransmitter or neuromodulator in the brain, coordinating stress-induced neural responses independent of its role in the HPA axis frontiersin.orgwisc.edu. In animal models, central administration of CRH can induce behaviors that resemble symptoms of depression and anxiety in humans, such as behavioral despair and altered sleep patterns nih.govwisc.edu. The CRH system interacts with other neurotransmitter systems, including dopamine (B1211576) and serotonin, further influencing stress response and emotional behavior numberanalytics.com.

Specific brain regions involved in emotional processing, such as the amygdala, hippocampus, and prefrontal cortex, have high concentrations of CRH receptors, particularly CRF1 receptors nih.govnumberanalytics.comnih.gov. Overactivity of CRH signaling in these areas is thought to contribute to the heightened anxiety and fear responses characteristic of stress-related disorders nih.govnih.govnumberanalytics.comnih.govtandfonline.com. Genetic variations in CRH system genes, including CRF1 receptor variants, may also influence vulnerability to these conditions and potentially predict treatment response nih.govnih.govkarger.comescholarship.org.

Rationale for Corticotropin-Releasing Factor 1 Receptor Modulation in Therapeutic Strategies

Given the significant role of the CRH system, particularly the CRF1 receptor, in mediating the behavioral and physiological responses to stress and its implication in neuropsychiatric disorders, modulating CRF1 receptor activity has emerged as a potential therapeutic strategy nih.govnih.govpatsnap.comtandfonline.commdpi.com. Preclinical studies using animal models have provided substantial evidence supporting the therapeutic potential of CRF1 receptor antagonists nih.govtandfonline.commdpi.comnih.gov. These studies have shown that blocking CRF1 receptors can prevent or reduce anxiety-like behaviors and the physiological effects of stress frontiersin.orgtandfonline.comnih.gov.

The rationale for targeting CRF1 receptors is based on findings that CRF1 receptors mediate many of the central effects of CRH, particularly those related to stress and anxiety patsnap.comtandfonline.com. By blocking the binding of CRF to CRF1 receptors, antagonists aim to dampen the overactivity of the CRH system and the associated downstream effects, including HPA axis hyperactivity and maladaptive behavioral responses patsnap.comnumberanalytics.com.

The development of non-peptide, small molecule CRF1 receptor antagonists has been a focus of pharmaceutical research due to their potential advantages over peptide antagonists, such as improved stability, oral bioavailability, and blood-brain barrier permeability mdpi.comsemanticscholar.org. These compounds are designed to selectively inhibit CRF1 receptor activity, offering a targeted approach to treating stress-related disorders patsnap.commdpi.com.

CP 316311 is one such selective, nonpeptide antagonist of the CRF1 receptor that was developed and advanced to clinical trials wisc.edursc.orgacs.orgnih.gov. It binds to human CRF1 receptors with nanomolar affinity wisc.edu. Preclinical studies with this compound and similar CRF1 antagonists demonstrated efficacy in animal models of anxiety rsc.orgacs.org. For instance, in the rat fear-potentiated startle model, this compound showed an effective dose associated with a projected clinically efficacious concentration wisc.edu.

Despite the promising preclinical data and the strong rationale for targeting the CRF1 receptor, clinical trials with CRF1 antagonists, including this compound, have yielded mixed results nih.govsemanticscholar.orgrsc.orgacs.orgplos.orgresearchgate.netscispace.com. A 6-week randomized, placebo-controlled trial evaluating the efficacy of this compound in treating recurrent major depressive disorder did not demonstrate a significant difference in the change from baseline in the Hamilton Depression Rating Scale (HAM-D) score between the this compound and placebo groups wisc.edunih.govplos.org. Based on an interim analysis, futility was declared for this compound, and the trial was terminated wisc.edu. This lack of observed efficacy in clinical trials, despite evidence of central CRF1 receptor antagonism based on effects on urinary cortisol, highlights the complexities in translating preclinical findings to clinical success in neuropsychiatric disorders wisc.eduscispace.com. Factors such as patient heterogeneity, the intricate nature of the CRH system, and potential interactions with other neurobiological pathways may contribute to the challenges encountered in clinical development nih.govresearchgate.netscispace.com.

Table 1: Research Findings on this compound

Study TypeKey FindingsCitation
Preclinical (Rat fear-potentiated startle)Showed an effective dose associated with a projected clinically efficacious concentration in humans. wisc.edu
Clinical Trial (Major Depression)Failed to demonstrate efficacy in a 6-week randomized, placebo-controlled trial. Futility declared based on interim analysis. wisc.edunih.govplos.org
Pharmacokinetic StudiesDemonstrated significant positive food effect in dogs and humans after oral administration, possibly due to low solubility. rsc.org
In Vitro StudiesBinds with nanomolar affinity to human CRF1 receptors (IC50 = 0.4–1.7 ng/ml). wisc.edu
Metabolism StudiesIdentified major metabolites via O-demethylation. acs.org

The development of this compound also involved efforts to improve its physicochemical properties. Following the observation of a significant positive food effect, likely due to low solubility, structural modifications were explored, leading to the discovery of related compounds with improved solubility characteristics rsc.orgacs.org.

Despite the outcome of the clinical trial for major depression, research into CRF1 receptor modulation continues, with ongoing efforts to understand the complexities of the CRH system and identify specific patient populations or disorder subtypes that might benefit from this therapeutic approach nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO2 B1669483 CP 316311 CAS No. 175139-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJGVQTBLJRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431305
Record name CP-316311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175139-41-0
Record name CP-316311
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-316311
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-316311
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Cp 316311

Ligand Activity and Receptor Selectivity

CP 316311 demonstrates potent and selective activity as an antagonist at the CRF1 receptor. medchemexpress.comadooq.com

Characterization as a Selective Corticotropin-Releasing Factor 1 Receptor Antagonist

This compound has been characterized as a potent and selective antagonist of the CRF1 receptor. medchemexpress.comadooq.com It exhibits an IC50 value of 6.8 nM in receptor binding assays. medchemexpress.comadooq.com This compound was identified as part of a series of 2-aryloxy-4-alkoxy-pyridines that act as selective CRF1 receptor antagonists. nih.gov

Inhibition of Corticotropin-Releasing Factor-Stimulated Adenylate Cyclase Activity

This compound effectively antagonizes CRF-stimulated adenylate cyclase activity. In rat cortex, it fully antagonizes this activity with an apparent Ki value of 7.6 nM. medchemexpress.comguidetopharmacology.org Similarly, in human CRF1 receptors endogenously expressed in IMR32 cells, this compound fully antagonizes CRF-stimulated adenylate cyclase activity with an apparent Ki value of 8.5 nM. medchemexpress.com The CRF1 receptor is a G-protein coupled receptor that, upon ligand binding, triggers signaling via G proteins and downstream effectors such as adenylate cyclase, leading to increased intracellular cAMP levels. idrblab.net this compound's ability to inhibit this stimulated activity is consistent with its role as a CRF1 receptor antagonist. medchemexpress.comguidetopharmacology.org

Here is a table summarizing the inhibition of adenylate cyclase activity:

Tissue/Cell TypeAgonist UsedResponse MeasuredApparent Ki (nM)Citation
Rat cortexCRFInhibition of adenylate cyclase7.6 medchemexpress.comguidetopharmacology.org
Human CRF1 receptors in IMR32 cellsCRFInhibition of adenylate cyclase8.5 medchemexpress.com

Binding Kinetics and Receptor Occupancy Studies

This compound binds to human CRF1 receptors with nanomolar affinity, with an IC50 range of 0.4–1.7 ng/ml. wisc.edu In rats, this compound (3.2 mg/kg) has been shown to inhibit 125I-oCRF binding by over 80%. medchemexpress.com Studies investigating binding kinetics have indicated that this compound has a faster receptor dissociation rate compared to other CRF1 antagonists like R121919. nih.gov Kinetically-derived affinity measurements have shown that another compound, NBI 30775, binds with significantly higher affinity than this compound. psu.edu Receptor occupancy is a key factor in optimizing in vivo efficacy. enzymlogic.com

In Vitro and Ex Vivo Functional Antagonism

Beyond receptor binding and adenylate cyclase inhibition, this compound demonstrates functional antagonism in various biological systems, both in vitro and ex vivo.

Attenuation of Hypothalamic-Pituitary-Adrenal Axis Activation

This compound significantly attenuates the activation of the hypothalamic-pituitary-adrenal (HPA) axis. medchemexpress.com The HPA axis is a crucial system involved in the stress response, where corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the release of glucocorticoids from the adrenal glands. wisc.edufrontiersin.orgresearchgate.netrsc.orgplos.org By blocking CRF1 receptors, this compound interferes with this cascade. medchemexpress.comwisc.edufrontiersin.orgresearchgate.netrsc.org Studies have provided evidence of central CRH1 receptor antagonism based on the effects of this compound on urinary cortisol levels. wisc.edu this compound blocks the effects induced by both exogenous and endogenous CRF in the CNS in rat models. medchemexpress.com

Modulation of Corticotropin-Releasing Factor-Induced Cellular Responses

This compound modulates cellular responses induced by corticotropin-releasing factor. As discussed in Section 2.1.2, it inhibits CRF-stimulated adenylate cyclase activity in relevant cell lines and tissues. medchemexpress.comguidetopharmacology.org The CRF system, acting through CRF1 receptors, is involved in various cellular processes and is implicated in stress-induced alterations. plos.orgeneuro.org this compound's antagonistic action at the CRF1 receptor can therefore modulate these downstream cellular events.

Compound Names and PubChem CIDs

Preclinical Investigations of Cp 316311

Efficacy Assessments in Animal Models of Stress-Related Disorders

CP 316311 is a selective, non-peptide antagonist of the corticotropin-releasing hormone type 1 (CRH1) receptor that was developed for its potential to treat stress-related psychiatric disorders. wisc.edu As a CRH1 receptor antagonist, its mechanism involves blocking the neuroendocrine, behavioral, and autonomic responses to stress that are mediated by this receptor. nih.gov Preclinical studies in various animal models were conducted to assess its therapeutic potential.

This compound demonstrated efficacy in animal models designed to assess anxiolytic activity. In the rat fear-potentiated startle model, a test that measures a defensive response to a learned cue for an aversive event, the compound showed a significant effect. wisc.edu Functional antagonism at the CRH1 receptor was confirmed by its ability to block responses to stressful stimuli that activate the body's endogenous CRH systems. wisc.edu Studies on the broader class of CRH1 antagonists have shown that they produce anxiolytic-like effects in intruder tests using non-human primate models and can effectively increase social interaction in rodents. nih.gov

Animal ModelSpeciesKey Finding
Fear-Potentiated StartleRatDemonstrated functional antagonism with an effective dose for 50% of subjects (ED50) of 3.2 mg/kg. wisc.edu
Defensive WithdrawalRatA related class of CRF1 antagonists showed efficacy in this anxiety model. acs.org
Intruder TestsNon-human primateThe broader class of CRH1 antagonists produced anxiolytic-like effects. nih.gov

The preclinical evidence for this compound and other CRH1 receptor antagonists in animal models predictive of antidepressant activity has been inconsistent. nih.gov While many behavioral effects observed in animals after the central administration of CRH resemble symptoms of depression in humans—such as behavioral despair, disrupted sleep, and decreased food consumption—the antagonists have not reliably reversed these phenotypes in standard models. wisc.edunih.gov Some research suggests that CRH1 receptor antagonists are generally more active in animal models involving high-stress conditions, which may maximize the hyperactivation of the CRH1 receptor system. nih.gov However, the general lack of robust efficacy in these standard preclinical depression models has been noted. nih.govnih.gov

A key component of the preclinical evaluation of this compound was confirming its ability to act as a functional antagonist at the CRH1 receptor in the central nervous system. Evidence supports that the compound effectively blocks responses elicited by both exogenous (externally administered) CRH and stressful situations that activate endogenous CRH systems. wisc.edu The distribution of CRH1 receptors is highly concentrated in stress-responsive brain regions, including the neocortex, amygdala, hippocampus, and hypothalamus. nih.gov By binding to these receptors, CRH1 antagonists like this compound prevent the downstream signaling that coordinates endocrine, autonomic, and behavioral responses to stress. nih.govnih.gov This blockade is considered the primary mechanism for its anxiolytic-like effects in animal models. wisc.edu

Preclinical Safety and Toxicological Evaluation

The preclinical development of this compound included an evaluation of its safety and metabolic profile to identify potential liabilities and areas for optimization.

Toxicological studies were a critical part of the preclinical assessment. In five-day rat toxicology studies, compounds from the same 2-aryloxy-4-alkoxy-pyridines series as this compound were found to be safe and did not cause liver toxicity. rsc.org This was a notable finding, as another early CRH1 antagonist, R121919, was associated with hepatic toxicity. nih.gov Preclinical investigations of this compound indicated it was well-tolerated and did not demonstrate this liver-related toxicity. nih.gov However, other preclinical findings pointed toward a potential risk for embryo-fetal development toxicity, which led to the exclusion of females of childbearing potential from subsequent human trials. wisc.edu

Area of InvestigationFinding
Hepatic ToxicityIn 5-day rat toxicology studies, the compound series did not cause liver toxicity. rsc.org this compound did not demonstrate the hepatic toxicity seen with other CRH1 antagonists. nih.gov
Developmental ToxicityPreclinical findings indicated a risk of embryo-fetal development toxicity. wisc.edu

Early non-peptide CRH1 antagonists often possessed undesirable physicochemical properties, such as excessive lipophilicity, which can lead to poor pharmacokinetics, including low bioavailability and high plasma clearance. nih.gov this compound was found to have low solubility, which may have contributed to a significant positive food effect observed in dogs, meaning its absorption was heavily dependent on food intake. rsc.org This pharmacokinetic challenge was addressed in the development of a successor compound, CP-376395, which was designed with increased basicity and solubility to reduce the food effect. rsc.org The optimization of metabolic stability and clearance was a significant focus for this class of compounds to achieve more favorable drug-like properties. acs.org

Clinical Development of Cp 316311

Clinical Trial Design and Methodology

The evaluation of CP 316311 for major depressive disorder was centered around a significant Phase II clinical trial designed to rigorously assess its efficacy. wisc.edunih.gov

A multicenter Phase II trial was conducted to evaluate the efficacy of this compound in adult outpatients diagnosed with recurrent major depressive disorder. wisc.edupsychiatryonline.org The study enrolled patients who met specific criteria, including a score of ≥28 on the Montgomery-Åsberg Depression Rating Scale (MADRS) and ≥4 on the Clinical Global Impression (CGI) severity item. wisc.edu The trial was designed with a group sequential approach, which allowed for an interim analysis to determine if the study should be stopped early for futility or efficacy. wisc.edunih.gov Based on the results of this planned interim analysis, the trial was ultimately terminated in March 2006 due to a declaration of futility. wisc.edunih.gov

The study employed a robust design to minimize bias and validate the findings. wisc.edu It was a 6-week, fixed-dose, double-blind, double-dummy, parallel-group trial. wisc.edunih.gov Participants were randomly assigned in a 1:1:1 ratio to one of three treatment arms: this compound, placebo, or an active comparator, sertraline (B1200038). wisc.edu The inclusion of a placebo group was essential to control for non-specific effects, while the active comparator, sertraline, served as a positive control to ensure the trial's validity and its ability to detect a known antidepressant effect. wisc.edupsychiatryonline.org

To ensure a standardized and objective assessment of depressive symptoms, the trial utilized well-established clinical rating scales. The primary efficacy measure was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D) from baseline to the final visit. wisc.edunih.gov The HAM-D is a clinician-administered scale widely used in clinical trials to assess the severity of depression by evaluating symptoms such as depressed mood, feelings of guilt, suicidal ideation, and sleep disturbances. ufl.edumdcalc.comupenn.edu A score of 20 or higher on the 17-item version is often required for entry into a clinical trial, indicating at least moderate depression severity. ufl.edu In addition to the HAM-D, other scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impression (CGI) scale were used to evaluate the patients. wisc.edupsychiatryonline.org

Clinical Efficacy Outcomes

The clinical trial for this compound in major depressive disorder yielded definitive, though negative, results regarding its efficacy. wisc.edunih.gov

This compound failed to demonstrate efficacy in treating major depressive disorder. wisc.edupsychiatryonline.org The interim analysis, which included data from 28 patients in the this compound group, 31 in the placebo group, and 30 in the sertraline group, was the basis for terminating the trial. nih.gov The primary endpoint, a significant change from baseline in the HAM-D score compared to placebo, was not met. wisc.edunih.gov

In the interim analysis, there was no statistically significant difference in the change from baseline on the HAM-D score between the this compound group and the placebo group. nih.govpsychiatryonline.org In contrast, the active comparator, sertraline, showed a statistically significant improvement compared to placebo at this interim stage, which supported the validity of the trial's methodology. wisc.edunih.gov

Table 1: Summary of this compound Phase II Trial Design

Parameter Description Reference
Indication Recurrent Major Depressive Disorder wisc.edunih.gov
Phase II nih.gov
Design Randomized, double-blind, double-dummy, parallel-group wisc.edunih.gov
Duration 6 weeks wisc.edu
Control Groups Placebo and Active Comparator (Sertraline) wisc.edu
Primary Efficacy Measure Change from baseline in 17-item Hamilton Depression Rating Scale (HAM-D) score wisc.edunih.gov

| Trial Outcome | Terminated early for futility | wisc.edunih.gov |

Table 2: Efficacy Outcomes from the Final Analysis of the this compound Trial

Treatment Group Least Squares Mean Difference from Placebo (HAM-D Score Change) p-value Reference
This compound 1.06 0.53 wisc.edu

Table 3: Compound Names Mentioned

Compound Name
This compound

Rationale and Implications of Clinical Trial Termination for Futility

The clinical development of this compound, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, was notably halted following the termination of a key clinical trial for futility. A 6-week, randomized, double-blind, placebo- and active-controlled study was designed to assess the efficacy and safety of this compound in patients with recurrent major depressive disorder. wisc.edunih.gov A planned interim analysis was included in the study design, which would allow for the trial to be stopped early if the drug demonstrated clear efficacy or, conversely, if it showed a lack of effect. nih.gov

The primary measure of efficacy was the change in the 17-item Hamilton Depression Rating Scale (HAM-D) score from baseline. nih.gov The interim analysis revealed that there was no significant difference in the change of HAM-D scores between the group receiving this compound and the placebo group. wisc.edunih.gov In contrast, the active-control arm of the study, which utilized sertraline, did show a statistically significant improvement compared to placebo, confirming the validity of the trial design and the responsiveness of the patient population. wisc.edu

The implications of this trial termination were significant for the development of this compound and for the broader class of CRF1 antagonists. The failure to demonstrate efficacy in a well-controlled clinical trial, despite a strong preclinical rationale implicating the CRF system in depression, highlighted the profound challenges of translating preclinical findings into clinical success for psychiatric disorders. nih.govnih.gov This outcome contributed to a growing body of evidence suggesting that the therapeutic scope for selective CRF1 antagonists might be narrower than initially anticipated. nih.gov

Table 1: Interim Analysis Results for Primary Efficacy Endpoint
Treatment GroupNumber of Patients (Evaluable)Outcome vs. PlaceboSignificanceTrial Action
This compound28No significant difference in HAM-D score changep = 0.77 (one-sided)Declared Futile
Sertraline (Active Control)30Significant difference in HAM-D score change-Validated Trial
Placebo31---

Clinical Safety and Tolerability Profile

Comparative Safety Findings with Other Corticotropin-Releasing Factor 1 Receptor Antagonists (e.g., absence of hepatic toxicity)

A critical aspect of the safety profile of this compound was the absence of significant safety concerns, particularly regarding liver function. wisc.edu The development of some other CRF1 receptor antagonists had been hampered by issues such as hepatotoxicity. researchgate.net However, in the clinical trial of this compound, no clinically meaningful differences in laboratory test results, including liver function tests, were observed between the treatment groups. wisc.edu This favorable hepatic safety profile was a distinguishing feature of the compound. Furthermore, unlike some antidepressants that can be associated with weight gain or sexual dysfunction, this compound did not show these effects in the clinical trial setting. wisc.edunih.gov

Challenges Encountered in Clinical Translation

The journey of this compound from a promising preclinical candidate to a terminated clinical program exemplifies the significant hurdles in psychiatric drug development. nih.govnih.gov The primary challenge was the failure to translate a strong preclinical rationale into demonstrable clinical efficacy. nih.gov While animal models suggested that blocking the CRF1 receptor could alleviate symptoms of stress and depression, this did not prove effective in the human patient population studied. wisc.eduresearchgate.net

Several factors may have contributed to this translational failure:

Pharmacokinetic and Physicochemical Properties: Early CRF1 antagonists were noted for having challenging properties, such as high lipophilicity, which can lead to poor bioavailability and potential for toxicity. nih.gov While this compound demonstrated a good safety profile, subtle differences in properties like receptor affinity compared to other molecules in its class may have influenced its efficacy. nih.gov

Complexity of Preclinical Models: Animal models of depression and anxiety, while useful, may not fully capture the heterogeneous and complex nature of these disorders in humans. researchgate.net The specific conditions under which CRF1 antagonists show effects in preclinical tests may not be homologous to the clinical presentation of patients in a trial. nih.govnih.gov

Plasticity of the CRF System: Chronic activation of the CRF1 receptor system, as is hypothesized to occur in depression, may lead to long-term changes (plasticity) within the brain. nih.gov These changes could mean that simply blocking the receptor later in the disease process is not sufficient to reverse the symptoms. nih.gov

The experience with this compound underscores the difficulty of validating novel targets for psychiatric disorders and the need for improved translational models and strategies to bridge the gap between preclinical research and clinical outcomes. researchgate.net

Mechanistic Insights and Signaling Pathways

Detailed Interaction with the Hypothalamic-Pituitary-Adrenal Axis

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. researchgate.netnih.govnih.govnih.govmpg.de Corticotropin-releasing hormone (CRH), also known as corticotropin-releasing factor (CRF), is a key peptide in this axis. nih.govnih.govmpg.denih.govguidetopharmacology.org Produced by neurons in the paraventricular nucleus (PVN) of the hypothalamus, CRH stimulates the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary. researchgate.netnih.govnih.govnih.govmpg.de ACTH, in turn, acts on the adrenal glands to stimulate the synthesis and secretion of glucocorticoids, such as cortisol in humans. researchgate.netnih.govnih.govmpg.de These glucocorticoids exert negative feedback on the hypothalamus and pituitary to help restore homeostasis. researchgate.netnih.govnih.gov

CP 316311, as a CRF1 receptor antagonist, interferes with the binding of CRH to the CRF1 receptor. glpbio.commedchemexpress.com The CRF1 receptor is widely distributed throughout the brain and plays a crucial role in mediating the effects of CRH on the HPA axis and coordinating stress-induced neural responses. wisc.edufrontiersin.org By blocking the CRF1 receptor, this compound can potentially modulate the activity of the HPA axis, particularly in conditions associated with its hyperactivity. rsc.org Studies have shown that CRF1 receptor antagonists can decrease basal and stress-induced increases in HPA axis tone. rsc.org In a clinical trial, participants receiving CP-316,311 showed a mean decrease in urinary cortisol levels compared to the placebo group, although this difference approached but did not reach statistical significance. wisc.edu This finding suggests a potential, albeit modest, impact on HPA axis output as measured by urinary cortisol.

Role in Corticotropin-Releasing Factor Signaling Cascades and Downstream Effectors

CRF receptors, including CRF1, are G protein-coupled receptors. glpbio.comidrblab.net Upon ligand binding, they primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. glpbio.comidrblab.netjnmjournal.org This cAMP-dependent signaling cascade involves protein kinase A (PKA), which can phosphorylate target proteins in the cytoplasm and regulate gene transcription through the activation of cAMP response element-binding proteins. jnmjournal.org

Beyond the canonical cAMP pathway, CRF ligand-receptor interaction can also influence a variety of other downstream intracellular effectors. jnmjournal.orgjnmjournal.org These include guanyl cyclase, the extracellular signal-regulated kinases 1 and 2 (ERK1/2), the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) transcription factor, ion channels, tyrosine hydroxylase phosphorylation, and the glycogen (B147801) synthase kinase 3 beta/Wnt/b-catenin pathway. jnmjournal.orgjnmjournal.org

As a CRF1 receptor antagonist, this compound would be expected to block or attenuate the activation of these downstream signaling cascades initiated by CRH binding to the CRF1 receptor. This includes the primary Gαs-mediated increase in cAMP and subsequent PKA activation, as well as the modulation of other pathways like ERK1/2.

Potential Modulation of Associated Neurobiological Pathways (e.g., MEK/ERK pathway in stress-related behaviors)

The ERK-MAPK pathway is a key signaling cascade that can be activated by CRF receptors. nih.govnih.gov Both CRF1 and CRF2 receptors can signal via the ERK-MAPK cascade by activating the Ras-cRaf-MEK pathway. nih.gov Activation of MEK, in turn, phosphorylates ERK1/2. plos.org Phosphorylated ERK1/2 can then translocate to the nucleus and regulate gene expression by activating transcription factors, influencing various cellular processes including proliferation and survival. plos.org

Research suggests that CRF1 signaling via the MEK/ERK pathway may play a role in anxiogenesis and depression. nih.gov For instance, studies in mice have shown that central administration of CRH induces ERK1/2 activation in brain regions like the hippocampus and amygdala, and this activation is absent in mice with a conditional knockout of forebrain and limbic CRF1 receptors. nih.gov Furthermore, excessive CRF1 receptor signaling through the ERK-MAPK cascade in the hippocampus has been implicated in contributing to depressive-like phenotypes in animal models. nih.gov

Given that this compound is a CRF1 receptor antagonist, it has the potential to modulate stress-related behaviors by inhibiting the activation of the MEK/ERK pathway downstream of CRF1 receptor activation. By blocking CRF binding to CRF1, this compound could potentially attenuate the downstream activation of MEK/ERK signaling in brain regions involved in stress responses and affective disorders. nih.govnih.gov This modulation of the MEK/ERK pathway is one of the proposed mechanisms by which CRF1 antagonists might exert effects on stress-related behaviors. nih.govnih.gov

Comparative Analysis with Other Corticotropin Releasing Factor 1 Receptor Antagonists

Structural and Pharmacological Distinctions from Concomitantly Developed Compounds

The CRF1 receptor antagonists developed contemporaneously with CP-316,311 can be broadly categorized into distinct chemical classes, each conferring specific pharmacological properties. These structural differences are crucial in understanding their varied biological activities and ultimate clinical fates.

CP-316,311 is a non-peptide small molecule characterized by a pyridine (B92270) core. Its development was aimed at achieving high affinity and selectivity for the CRF1 receptor, coupled with favorable pharmacokinetic properties for oral administration and central nervous system (CNS) penetration.

R121919 (NBI-30775) and its successor, NBI-34041 , belong to a series of tricyclic pyrrolopyrimidines. R121919 was one of the first orally active, non-peptide CRF1 antagonists to show promise in early clinical trials for major depression. nih.gov NBI-34041 was subsequently developed from this series with modifications aimed at improving its physicochemical properties, particularly to reduce the high lipophilicity that characterized many early CRF1 antagonists. bohrium.com This structural refinement in NBI-34041 was intended to enhance its drug-like properties and potentially improve its safety profile.

Pexacerfont (B1679662) (BMS-562,086) is a member of the pyrazolo[1,5-a]-1,3,5-triazine class of CRF1 antagonists. tandfonline.com Structurally, it is distinct from the tricyclic core of the NBI compounds and the pyridine-based structure of CP-316,311. This different chemical scaffold was also designed to optimize potency, selectivity, and pharmacokinetic parameters.

The key pharmacological distinctions among these compounds are summarized in the table below. While all exhibit high affinity for the CRF1 receptor, subtle differences in their binding kinetics, selectivity, and pharmacokinetic profiles have been reported, which likely contributed to their divergent preclinical and clinical outcomes. For instance, some research suggests that the receptor dissociation rate may be a critical factor for in vivo efficacy, with slower off-rates potentially leading to more sustained receptor blockade and therapeutic effect. nih.gov R121919 was noted to have a slow dissociation rate, which was an order of magnitude longer than that of CP-316,311 and pexacerfont. nih.gov

CompoundChemical ClassReported Binding Affinity (Ki or IC50) for CRF1 ReceptorKey Pharmacological Features
CP-316,311Pyridine derivativeNanomolar rangeSelective CRF1 antagonist with CNS penetration. nih.gov
R121919Tricyclic pyrrolopyrimidine2-5 nM (Ki)High affinity, orally bioavailable, and showed initial antidepressant and anxiolytic effects in humans. nih.gov Noted for a slow receptor dissociation rate. nih.gov
NBI-34041Tricyclic tetraazaacenaphthylene4.0 nM (Ki)High-affinity successor to R121919 with improved physicochemical properties. bohrium.com Effective in reducing endocrine responses to stress in preclinical and Phase I clinical studies. nih.govnih.gov
PexacerfontPyrazolo[1,5-a]-1,3,5-triazine6.1 nM (IC50)Potent and selective CRF1 antagonist with good oral bioavailability. benthamdirect.com Characterized by a fast receptor dissociation rate. nih.gov

Factors Contributing to Differential Preclinical and Clinical Outcomes Across Compound Classes

Despite promising preclinical data across the board, the clinical development of these CRF1 receptor antagonists yielded markedly different outcomes. A confluence of factors, including pharmacokinetics, target engagement in humans, and clinical trial design, contributed to these discrepancies.

CP-316,311 entered a Phase II clinical trial for major depressive disorder. Although the compound was found to be safe and well-tolerated, the trial was terminated early for futility as it failed to demonstrate efficacy compared to placebo. nih.govnih.gov Pharmacokinetic data from the trial indicated that serum concentrations of CP-316,311 were well above the projected efficacious levels, suggesting that the lack of efficacy was not due to inadequate drug exposure. wisc.edu This outcome raised questions about the translatability of the preclinical models used to predict antidepressant effects for this particular compound.

R121919 showed initial promise in an open-label study for major depression, with reported reductions in depression and anxiety scores. nih.gov However, its development was halted due to observations of elevated liver enzymes in healthy volunteers during a Phase I trial, raising concerns about potential hepatotoxicity. gutnliver.org The reasons for this liver toxicity are not fully elucidated but may be related to the specific metabolic pathways of this compound. medscape.com

NBI-34041 , designed to have a better safety profile than R121919, demonstrated a good safety profile in a Phase I study. nih.govnih.gov Treatment with NBI-34041 in healthy subjects attenuated the neuroendocrine response to psychosocial stress without impairing the basal regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govnih.govnih.gov These findings suggested that NBI-34041 was a promising candidate for further development in stress-related disorders.

Pexacerfont was evaluated in a large, randomized, double-blind, placebo-controlled trial for generalized anxiety disorder. Similar to CP-316,311, pexacerfont failed to show a significant difference from placebo. tandfonline.comnih.gov One hypothesis for this lack of efficacy, despite achieving high receptor occupancy in the brain, is its fast receptor dissociation kinetics. nih.gov It has been suggested that a more sustained blockade of the CRF1 receptor, as might be achieved with a compound with a slower off-rate like R121919, may be necessary for therapeutic effects in chronic conditions like anxiety and depression. nih.gov

The divergent paths of these four CRF1 receptor antagonists underscore the significant challenges in psychiatric drug development. While all were potent and selective for their target, differences in their chemical structures led to varied pharmacokinetic profiles, safety liabilities, and potentially crucial differences in receptor binding kinetics. These factors, in combination with the inherent complexities of the neurobiology of stress-related disorders and the limitations of preclinical models, ultimately determined their differential clinical outcomes. The experiences with these early CRF1 antagonists have provided valuable lessons for the ongoing development of novel therapeutics for psychiatric conditions.

CompoundIndication(s) StudiedClinical OutcomePostulated Reasons for Outcome
CP-316,311Major Depressive DisorderFailed to demonstrate efficacy in a Phase II trial. nih.govnih.govLack of efficacy despite adequate drug exposure, questioning the predictive validity of preclinical models for this compound. wisc.edu
R121919Major Depressive DisorderShowed initial promise in an open-label study but development was discontinued. nih.govElevated liver enzymes observed in a Phase I trial, indicating potential hepatotoxicity. gutnliver.org
NBI-34041Depression and Anxiety DisordersDemonstrated safety and target engagement in a Phase I study. nih.govnih.govImproved physicochemical properties leading to a favorable safety profile in early clinical testing. bohrium.com
PexacerfontGeneralized Anxiety DisorderFailed to demonstrate efficacy in a Phase II trial. tandfonline.comnih.govPotential contribution of fast receptor dissociation kinetics to a lack of sustained therapeutic effect. nih.gov

Future Research Directions for Corticotropin Releasing Factor 1 Receptor Antagonism

Stratification and Identification of Responsive Patient Subpopulations

One significant challenge in the clinical development of CRF1 antagonists has been the lack of consistent efficacy across patient populations. plos.orgresearchgate.net This suggests that these compounds may be more effective in specific subgroups of patients. Future research aims to identify biomarkers and clinical profiles that can predict which patients are most likely to respond to CRF1 antagonism. researchgate.nethcplive.comuni-muenchen.de

Research suggests that individuals with an overactive central CRF system might be particularly responsive to CRF1 antagonist treatment. researchgate.netuni-muenchen.de Studies are exploring the use of genetic factors, such as variants in the CRHR1 gene (which codes for the CRF1 receptor), and epigenetic markers, like DNA methylation levels, as potential stratification tools. uni-muenchen.de For instance, one study suggested that patients with a history of childhood trauma and a specific genotype of the CRHR1 SNP rs110402 exhibited a significantly greater reduction in PTSD symptoms when treated with a CRF1 receptor antagonist. uni-muenchen.de Further research is needed to confirm these findings in larger studies and to identify other potential biomarkers for patient selection. nih.govuni-muenchen.de

Data Table 1: Potential Biomarkers for Patient Stratification in CRF1 Antagonist Treatment

Biomarker TypeExamples InvestigatedPotential RelevanceResearch Status
GeneticCRHR1 SNP rs110402Predicts differential treatment response in certain subgroups uni-muenchen.dePreliminary findings, requires confirmation nih.govuni-muenchen.de
EpigeneticCRHR1 methylation levelsPossible treatment-tracking marker uni-muenchen.deInvestigational uni-muenchen.de
Clinical ProfileHistory of childhood traumaAssociated with better response in a specific genetic subgroup uni-muenchen.deInvestigational uni-muenchen.de
PhysiologicalHPA axis activity markers (e.g., cortisol levels)Could indicate CRF system hyperactivity researchgate.netPotential, requires further study researchgate.net

Exploration of Alternative Neuropsychiatric and Stress-Related Disorders

While initial research on CRF1 antagonists primarily focused on major depressive disorder and generalized anxiety disorder, the broader involvement of the CRF system in stress responses suggests potential therapeutic applications in a wider range of conditions. mdpi.comnih.govnih.gov Future research directions include exploring the efficacy of CRF1 antagonism in alternative neuropsychiatric and stress-related disorders where CRF system dysregulation is implicated. mdpi.comjnmjournal.org

Potential areas of investigation include:

Alcohol Use Disorder: Chronic stress is a known factor in the development of alcoholism and relapse. wikipedia.orgnih.gov Preclinical studies have shown that CRF1 antagonists can reduce drinking and withdrawal-induced anxiety in animal models of alcohol dependence. nih.gov However, human trials with other CRF1 antagonists like verucerfont (B1683048) have shown mixed results regarding anti-craving effects, suggesting the need for further research in this area, potentially with different patient populations or in combination with other therapies. wikipedia.orgnih.gov

Irritable Bowel Syndrome (IBS): Stress significantly impacts gut function, and the CRF system is expressed in both the brain and the colon. jnmjournal.orgnih.gov Activation of the CRF1 pathway has been linked to stress-related alterations in gut motility and visceral hypersensitivity, which are key features of IBS. jnmjournal.orgnih.gov While some early clinical trials with other CRF1 antagonists for IBS have not shown significant benefits, the potential role of targeting peripheral CRF1 receptors or specific IBS subtypes warrants further investigation. plos.orgjnmjournal.org

Other Stress-Related Conditions: Given the widespread influence of the CRF system, other conditions potentially amenable to CRF1 antagonism include other anxiety disorders, addiction relapse, and even peripheral disorders like congenital adrenal hyperplasia, where CRF1 antagonists have shown some promise. mdpi.complos.orgresearchgate.net

Innovations in Drug Discovery and Development Methodologies for Corticotropin-Releasing Factor System Targets

The challenges in translating preclinical efficacy to clinical success for CRF1 antagonists highlight the need for innovations in drug discovery and development methodologies specifically tailored for CRF system targets. oup.comoup.com

Future research in this area could involve:

Improved Preclinical Models: Developing more disease biology-based preclinical animal models that better predict clinical outcomes in heterogeneous human populations. oup.com Current models, often based on pharmacological responses, may not fully capture the complexity of stress-related disorders in humans. oup.com

Advanced Structural Biology: Utilizing advanced techniques like X-ray free-electron lasers (XFELs) to obtain high-resolution structures of CRF1 receptors, which can aid in the structure-based design of novel antagonists with improved binding profiles and pharmacokinetic properties. nih.gov

Investigation of Ligand-Receptor Interactions: A deeper understanding of the two-domain model of ligand-receptor interactions for CRF family receptors could lead to the design of chemically novel CRF1 receptor antagonists, including those that interact with extracellular domains or exhibit signal transduction selectivity. nih.gov

Exploring Different Chemotypes: Investigating novel chemical scaffolds beyond those previously explored to identify compounds with improved solubility, pharmacokinetic profiles, potency, and efficacy, as well as better blood-brain barrier penetration if targeting central effects is desired. plos.orgresearchgate.netnih.gov

Combination Therapies: Exploring the potential of combining CRF1 antagonists with other therapeutic agents that target different pathways involved in stress-related disorders. nih.gov

Utilizing Biomarkers in Early Development: Integrating the search for and validation of translational biomarkers earlier in the drug development process to inform go/no-go decisions and guide clinical trial design. oup.com

Further Elucidation of Corticotropin-Releasing Factor Receptor Subtype Roles in Disease Pathophysiology

The CRF system involves not only the CRF1 receptor but also the CRF2 receptor and several ligands (CRF, urocortin 1, urocortin 2, and urocortin 3). nih.govnih.govmdpi.com While CRF1 has been the primary focus for antagonist development in stress-related disorders, the roles of CRF2 and the interactions between the subtypes and their ligands in disease pathophysiology are still being elucidated. nih.govnih.govscielo.brsigmaaldrich.cn

Future research should aim to:

Characterize CRF2 Receptor Function: Further investigate the distribution and function of CRF2 receptors in different brain regions and peripheral tissues, and their specific roles in mediating stress responses and potentially counteracting CRF1-mediated effects. nih.govnih.govscielo.br

Understand Ligand Specificity and Bias: Explore the differential binding affinities and functional selectivity of CRF and the urocortins for the CRF1 and CRF2 receptors, and how this contributes to diverse physiological and pathophysiological outcomes. jnmjournal.orgnih.govmdpi.com

Investigate Receptor Heterodimerization and Splice Variants: Examine the implications of CRF1 and CRF2 receptor heterodimerization and the existence of various functional and non-functional splice variants on signaling pathways and disease states. researchgate.netmdpi.com

Role in Specific Cell Types: Delve deeper into the role of CRF receptor subtypes in specific cell types beyond neurons, such as glial cells and mast cells, which are known to express CRF receptors and contribute to inflammatory and stress-related responses. scielo.brnih.gov

CRF Binding Protein: Better understand the role of the CRF binding protein (CRFBP) in modulating the availability and activity of CRF and urocortins, and whether abnormalities in CRFBP contribute to disease pathogenesis. scielo.br

Further research into these areas will provide a more comprehensive understanding of the CRF system's intricate involvement in stress and disease, potentially revealing new therapeutic targets and strategies beyond simple CRF1 receptor antagonism. nih.govscielo.br

Q & A

Q. What is the pharmacological mechanism of CP 316311, and how does it interact with CRF1 receptors?

this compound is a selective CRF1 receptor antagonist with an IC50 of 6.8 nM. It inhibits CRF-stimulated adenylate cyclase activity in rat cortical tissue and human IMR32 cells, demonstrating Ki values of 7.6 nM and 8.5 nM, respectively . Methodologically, researchers should use radioligand binding assays (e.g., 125I-oCRF) to quantify receptor affinity and functional assays (e.g., cAMP measurement) to confirm antagonism. Dose-response curves should be constructed to determine potency and selectivity against related receptors (e.g., CRF2) .

Q. Which experimental models are validated for studying this compound’s effects on the hypothalamic-pituitary-adrenal (HPA) axis?

Rat models are widely used to assess HPA axis modulation. In vivo studies show that oral administration of this compound (10 mg/kg MED) significantly reduces HPA activation by blocking endogenous and exogenous CRF effects . Researchers should measure plasma corticosterone levels and adrenal gland weight as biomarkers, ensuring consistency in dosing schedules and stress-inducing protocols (e.g., restraint stress) .

Q. How should researchers design a preliminary study to evaluate this compound’s bioavailability and CNS penetration?

Use pharmacokinetic studies with oral and intravenous administration in rodents to calculate bioavailability (%F). Measure brain-to-plasma ratios via LC-MS/MS to assess CNS penetration. Include control groups to account for blood-brain barrier variability and validate assays with known CNS-active comparators .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (Ki) and in vivo efficacy (MED) of this compound?

Contradictions may arise from factors like protein binding, metabolic stability, or tissue-specific CRF1 receptor isoforms. Address this by:

  • Conducting ex vivo receptor occupancy studies to correlate plasma concentrations with target engagement .
  • Using transgenic models (e.g., CRF1 knockout mice) to isolate receptor-specific effects .
  • Applying physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. What methodological strategies optimize this compound’s dosing regimen in chronic stress models?

  • Dose escalation : Start with the established MED (10 mg/kg) and adjust based on corticosterone suppression over time .
  • Temporal analysis : Administer this compound at stressor onset to evaluate prophylactic efficacy versus acute intervention.
  • Combination studies : Co-administer with glucocorticoid receptor antagonists to dissect HPA axis feedback mechanisms .

Q. How can researchers integrate this compound findings with broader literature on CRF1 antagonists?

  • Perform systematic reviews using tools like PRISMA to identify gaps (e.g., sex-specific responses or long-term safety) .
  • Conduct meta-analyses of Ki/MED values across studies, adjusting for assay heterogeneity (e.g., cell lines vs. primary neurons) .
  • Use computational tools (e.g., molecular docking) to compare this compound’s binding motifs with other antagonists .

Methodological Frameworks

Q. How to apply the FINER criteria when formulating research questions on this compound’s therapeutic potential?

  • Feasible : Ensure access to CRF1 receptor assays and animal models.
  • Interesting : Focus on understudied areas (e.g., this compound’s role in comorbid anxiety and metabolic disorders).
  • Novel : Explore epigenetic modulation of CRF1 expression in response to chronic this compound treatment.
  • Ethical : Adhere to IACUC guidelines for stress induction protocols .
  • Relevant : Align with NIH priorities on stress-related disorders .

Q. What statistical approaches resolve data variability in behavioral assays linked to this compound?

  • Use mixed-effects models to account for intra-subject variability in repeated-measure designs (e.g., forced swim test).
  • Apply Bayesian statistics to integrate prior data (e.g., historical MED values) with new experiments .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility of this compound’s in vivo effects across laboratories?

  • Standardize stress protocols (e.g., duration, intensity) and housing conditions (e.g., light/dark cycles).
  • Share raw data via platforms like Zenodo and include detailed methods for corticosterone ELISA .

Q. What ethical safeguards are critical when using this compound in animal studies?

  • Obtain approval from institutional ethics committees, specifying humane endpoints for stress models.
  • Report ARRIVE guidelines-compliant datasets to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.